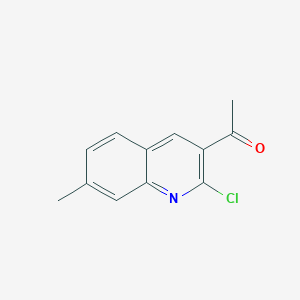

1-(2-Chloro-7-methylquinolin-3-yl)ethanone

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and pharmaceutical chemistry. nih.govfrontiersin.orgnih.gov It is recognized as a "privileged scaffold" because its structure is a recurring motif in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.govnih.govbohrium.com The versatility of the quinoline ring system allows for functionalization at various positions, leading to diverse biological effects. frontiersin.org

Quinoline and its derivatives have been extensively studied and are integral to the development of numerous therapeutic agents. nih.govorientjchem.org The pharmacological spectrum of quinoline-based compounds is remarkably broad, encompassing applications as:

Antimalarial agents: The history of quinoline in medicine is famously tied to quinine, an alkaloid used to treat malaria. wikipedia.orgnih.gov This has led to the development of synthetic antimalarials like chloroquine, mefloquine, and primaquine. wikipedia.orgnih.govbiointerfaceresearch.com

Anticancer agents: Many quinoline derivatives have shown potent anticancer activity, inhibiting cancer cell growth and inducing apoptosis. nih.govbiointerfaceresearch.comrsc.orgwisdomlib.org Clinically used anticancer drugs such as camptothecin (B557342) and bosutinib (B1684425) feature the quinoline core. mdpi.com

Antibacterial and Antimicrobial agents: The quinoline framework is present in several antibacterial drugs, including ofloxacin (B1677185) and ciprofloxacin. biointerfaceresearch.comrsc.org These compounds often work by inhibiting bacterial DNA gyrase.

Anti-inflammatory agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.gov

Antiviral and Anti-HIV agents: Research has identified quinoline motifs with promising activity against various viruses, including HIV. rsc.orgtandfonline.com

Beyond these, the quinoline scaffold is a key component in compounds with antitubercular, anticonvulsant, antihypertensive, and antioxidant activities. nih.govbiointerfaceresearch.comrsc.org The simple chemistry, ease of synthesis, and the ability to form hybrids with other pharmacophores make quinoline a perpetual and multipurpose scaffold in the ongoing quest for novel and more effective drug candidates. nih.govbiointerfaceresearch.com

| Notable Quinoline-Based Drugs | Therapeutic Application |

| Quinine | Antimalarial wikipedia.orgnih.gov |

| Chloroquine | Antimalarial wikipedia.orgnih.govbiointerfaceresearch.com |

| Ciprofloxacin | Antibacterial rsc.org |

| Ofloxacin | Antibacterial biointerfaceresearch.comrsc.org |

| Montelukast | Antiasthma nih.gov |

| Bosutinib | Anticancer mdpi.com |

| Lenvatinib | Anticancer durham.ac.uk |

| Mefloquine | Antimalarial nih.govbiointerfaceresearch.comdurham.ac.uk |

Overview of "1-(2-Chloro-7-methylquinolin-3-yl)ethanone" within Quinoline Research

Within the vast field of quinoline research, "this compound" is primarily recognized as a key synthetic intermediate or building block. Its structure features a quinoline core substituted with a chloro group at the 2-position, an acetyl group (ethanone) at the 3-position, and a methyl group at the 7-position. These functional groups serve as reactive handles for constructing more complex molecules.

The chloro group at the 2-position and the acetyl group at the 3-position are particularly important for chemical modification. The acetyl group's carbonyl and alpha-methyl protons can participate in a variety of condensation reactions. For instance, the closely related precursor, 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), undergoes reactions to form complex heterocyclic systems. orientjchem.orgnih.gov Research shows that this carbaldehyde can be condensed with other molecules to produce quinolinyl chalcones, such as (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(5-methylthien-2-yl) prop-2-en-1-one, which are investigated for their biological activities. researchgate.net

Similarly, the aldehyde analogue is used to synthesize azetidin-2-one (B1220530) derivatives, specifically 3-chloro-4-(2-chloro-7-methylquinolin-3-yl)-1-(2,4-dinitro/4-nitrophenylamino)azetidin-2-one. orientjchem.org These resulting compounds have been evaluated for their antimicrobial properties. orientjchem.org This indicates that the 2-chloro-7-methylquinoline-3-yl moiety serves as a foundational scaffold upon which more elaborate structures with potential therapeutic value are built. Therefore, this compound is valued not for its own terminal biological activity, but as a crucial precursor for the synthesis of diverse quinoline derivatives intended for pharmacological screening.

| Chemical Compound Profile | |

| IUPAC Name | This compound |

| Molecular Formula | C12H10ClNO |

| Molecular Weight | 219.67 g/mol |

| Synonyms | 2-Chloro-3-acetyl-7-methylquinoline |

| Core Structure | Quinoline |

| Key Functional Groups | Chloro group (C2), Acetyl group (C3), Methyl group (C7) |

| Primary Role in Research | Synthetic Intermediate / Building Block |

Scope and Research Focus of the Outline

The scope of this article is strictly confined to the topics detailed in the preceding sections. The primary focus is to provide a scientifically accurate and informative overview based on existing chemical research. Section 1.1 establishes the significance of the broader quinoline chemical class to which the target compound belongs. Section 1.2 narrows the focus to this compound itself, characterizing its role and importance within the field of synthetic chemistry. This article does not include information on dosage, administration, safety profiles, or adverse effects, adhering exclusively to the chemical and research-oriented aspects of the compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-7-methylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-9-6-10(8(2)15)12(13)14-11(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOKLIUHRSXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 2 Chloro 7 Methylquinolin 3 Yl Ethanone

Reactions Involving the C-2 Chloro Substituent

The chlorine atom at the C-2 position of the quinoline (B57606) ring is a key site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a variety of functional groups, significantly expanding the molecular diversity of derivatives obtainable from this starting material.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming carbon-nitrogen bonds. While specific examples directly on 1-(2-chloro-7-methylquinolin-3-yl)ethanone are not extensively documented in the provided search results, the general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orgscienceopen.com This methodology has been successfully applied to similar 2-chloroquinoline (B121035) systems, suggesting its applicability for introducing a range of primary and secondary amines at the C-2 position. nih.gov

Furthermore, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are employed in cyclization reactions where the C-2 chloro group is displaced. For instance, in the synthesis of benzo[b] wikipedia.orguni-rostock.denaphthyridin-4(1H)-ones, a palladium catalyst is used in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures. uni-rostock.de

Transformations of the C-3 Ethanone (B97240) Moiety

The ethanone group at the C-3 position offers a rich platform for a variety of chemical modifications, including condensations, α-functionalization, and cyclization reactions to form new heterocyclic rings.

A prominent reaction involving the C-3 ethanone moiety is the Claisen-Schmidt condensation to form chalcones. jetir.orgnih.govchemrevlett.comyoutube.com This base-catalyzed reaction involves the condensation of the ethanone with an aromatic aldehyde. researchgate.netrsc.org The resulting α,β-unsaturated ketone system in the chalcone (B49325) structure is a versatile intermediate for further synthetic transformations. nih.gov The general mechanism for chalcone synthesis in a basic medium proceeds through the formation of an enolate from the ethanone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration. researchgate.net

The α-carbon of the ethanone group is susceptible to functionalization, such as bromination. The resulting α-bromoketone is a highly reactive intermediate that can be used for the synthesis of various heterocyclic systems. For example, α-bromoketones are key precursors in the Hantzsch thiazole (B1198619) synthesis, where they react with a thioamide to form the thiazole ring. nih.govresearchgate.netorganic-chemistry.org While a direct example of α-bromination on this compound is not provided, this is a standard transformation for aryl ketones.

The ethanone moiety and its derivatives, such as chalcones, are also crucial for the synthesis of pyrazole-containing compounds. jddtonline.infonih.govbohrium.comnih.gov The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. nih.govmdpi.com For instance, a chalcone derived from this compound can react with hydrazine to yield a pyrazoline, which can then be oxidized to the corresponding pyrazole (B372694).

Cyclization and Annulation Reactions Forming Fused Ring Systems

A significant area of research involving this compound and its derivatives is their use in constructing polycyclic fused-ring systems. These reactions often involve the simultaneous participation of the C-2 chloro substituent and the C-3 ethanone moiety or its derivatives.

Derivatives of this compound are key intermediates in the synthesis of benzo[b] wikipedia.orguni-rostock.denaphthyridin-4(1H)-ones. One approach involves a [5 + 1]-cyclization of 1-(2-chloroquinolin-3-yl)-3-phenylprop-2-yn-1-ones with various aromatic and aliphatic amines. uni-rostock.de This reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like potassium carbonate. uni-rostock.de The process involves a sequence of nucleophilic attack by the amine, intramolecular cyclization, and elimination of the chloro group.

The versatile reactivity of this compound allows for its hybridization with other important heterocyclic scaffolds, leading to novel molecular architectures.

Pyridine (B92270): The synthesis of pyridine-fused systems can be achieved through various strategies. For instance, N-alkylation of a pyridinone with a derivative of the starting compound, such as 2-chloro-3-(chloromethyl)-7-methylquinoline, can lead to quinoline--pyridinone coupled molecules. nih.gov

Thiazole: The ethanone moiety can be transformed into an α-haloketone, a classic precursor for the Hantzsch thiazole synthesis. nih.govnih.govresearchgate.net Reaction with a thioamide would yield a thiazole ring attached to the quinoline core. Fused thiazole systems can also be synthesized from appropriately functionalized quinoline precursors. nih.gov

Pyrazole: The C-3 ethanone can be converted into a 1,3-diketone or a chalcone, which are common precursors for pyrazole synthesis upon reaction with hydrazine derivatives. bohrium.comnih.gov This allows for the fusion or linking of a pyrazole ring to the quinoline scaffold.

Functionalization of the Quinoline Core

Beyond the reactions at the C-2 and C-3 positions, the quinoline core itself can undergo functionalization, although this is less commonly explored compared to the transformations of the chloro and ethanone groups. Electrophilic substitution reactions on the quinoline ring are possible, with the position of substitution being directed by the existing substituents. researchgate.net The benzene (B151609) ring of the quinoline nucleus is generally more susceptible to electrophilic attack than the pyridine ring. The specific outcomes of such reactions on this compound would depend on the reaction conditions and the directing effects of the chloro, acetyl, and methyl groups.

Reaction Mechanisms and Pathways of Key Transformations

The key transformations of this compound proceed through well-established reaction mechanisms.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Claisen-Schmidt Condensation: The formation of chalcones occurs via a base-catalyzed aldol (B89426) condensation mechanism, which involves the formation of an enolate from the ketone and its subsequent attack on the aldehyde carbonyl, followed by dehydration. researchgate.netrsc.org

Synthesis of Benzo[b] wikipedia.orguni-rostock.denaphthyridin-4(1H)-ones: The synthesis of these fused systems can proceed through a tandem 1,4-Michael addition/SNAr (Nucleophilic Aromatic Substitution) annulation reaction. rsc.org In palladium-catalyzed variations, the mechanism involves steps typical of palladium catalysis, including oxidative addition and reductive elimination. uni-rostock.de

Hantzsch Thiazole Synthesis: This mechanism involves the reaction of an α-haloketone with a thioamide, proceeding through a series of intermediates to form the thiazole ring.

The following table summarizes the key reactive sites and the types of reactions they undergo:

| Reactive Site | Type of Reaction | Reagents/Conditions | Product Type |

| C-2 Chloro Substituent | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-quinolines |

| Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) | Amines, Boronic acids (Suzuki) / Pd catalyst, base | 2-Amino/Aryl-quinolines | |

| C-3 Ethanone Moiety | Claisen-Schmidt Condensation | Aromatic aldehydes, base (e.g., NaOH, KOH) | Chalcones |

| α-Halogenation | Bromine, NBS | α-Haloketones | |

| Cyclocondensation | Hydrazine derivatives | Pyrazoles | |

| Hantzsch Synthesis (from α-haloketone) | Thioamides | Thiazoles | |

| Quinoline Core | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, etc. | Functionalized quinoline core |

| Combined C-2 and C-3 Reactivity | Cyclization/Annulation | Amines, Palladium catalyst | Benzo[b] wikipedia.orguni-rostock.denaphthyridinones |

Advanced Spectroscopic and Structural Elucidation of 1 2 Chloro 7 Methylquinolin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete structural map of "1-(2-Chloro-7-methylquinolin-3-yl)ethanone" can be constructed.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For "this compound," the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl protons attached to the ring, and the methyl protons of the ethanone (B97240) group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The singlet for the proton at the C4 position is anticipated to be the most downfield of the aromatic signals due to the influence of the adjacent carbonyl and chloro-substituted ring. The methyl group on the quinoline ring (at C7) and the acetyl methyl group would appear as sharp singlets in the upfield region.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift (typically δ > 190 ppm). Carbons within the quinoline ring will resonate in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the chloro and methyl substituents. The carbon of the methyl group at C7 and the acetyl methyl carbon will appear at the highest field (most upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.7 | ~30 |

| C4-H | ~8.5 | - |

| C5-H | ~7.9 | ~128 |

| C6-H | ~7.5 | ~127 |

| C7-CH₃ | ~2.5 | ~22 |

| C8-H | ~7.8 | ~138 |

| C2 | - | ~151 |

| C3 | - | ~135 |

| C4 | - | ~148 |

| C4a | - | ~127 |

| C5 | - | ~128 |

| C6 | - | ~127 |

| C7 | - | ~140 |

| C8 | - | ~138 |

| C8a | - | ~147 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For "this compound," COSY spectra would show correlations between the coupled aromatic protons on the benzene (B151609) portion of the quinoline ring (H5, H6, and H8), allowing for their sequential assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal at ~8.5 ppm would correlate with the C4 carbon, and the methyl proton signal at ~2.5 ppm would correlate with the C7-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and assembling the molecular fragments. Key expected correlations include:

The acetyl methyl protons (~2.7 ppm) showing a correlation to the carbonyl carbon (~198 ppm) and the C3 carbon of the quinoline ring.

The C4 proton (~8.5 ppm) showing correlations to C2, C3, C5, and C4a.

The C7-methyl protons (~2.5 ppm) showing correlations to C6, C7, and C8.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the FT-IR spectrum, typically in the range of 1680-1700 cm⁻¹.

C=C and C=N Stretching: The quinoline ring system will exhibit multiple bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

CH₃ Bending: Bending vibrations for the methyl groups should be observable around 1375 cm⁻¹ and 1450 cm⁻¹.

Theoretical calculations on similar molecules like 2-chloroquinoline-3-carboxaldehyde have been used to assign these vibrational modes with high accuracy. nih.govnih.gov

Table 2: Predicted FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Weak |

| C=O Stretch (Ketone) | 1680-1700 | Strong |

| Aromatic C=C/C=N Stretch | 1450-1650 | Medium-Strong |

| CH₃ Bending | 1370-1460 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For "this compound" (C₁₂H₁₀ClNO), the expected exact mass can be calculated. The high-resolution mass spectrum should show the molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Key fragmentation pathways would likely involve:

Loss of the acetyl group: A significant fragment corresponding to the loss of •COCH₃ (43 Da).

Loss of a methyl radical: Fragmentation by loss of •CH₃ (15 Da) from the acetyl group, leading to a [M-15]⁺ ion.

Loss of chlorine: Cleavage of the C-Cl bond to form a [M-35]⁺ ion.

X-ray Crystallography for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of "this compound" is expected to be dominated by π → π* transitions associated with the conjugated quinoline aromatic system. These typically result in strong absorption bands. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed at a longer wavelength. Studies on the related compound 2-chloro-3-quinolinecarboxaldehyde have shown absorption maxima that are consistent with these types of electronic transitions within the quinoline scaffold. nih.gov The exact position of the absorption maxima (λmax) will be influenced by the solvent and the specific substitution pattern on the ring.

Computational and Theoretical Investigations of 1 2 Chloro 7 Methylquinolin 3 Yl Ethanone

Quantum Chemical Calculations (DFT)

No dedicated studies employing Density Functional Theory (DFT) to analyze the quantum chemical properties of 1-(2-Chloro-7-methylquinolin-3-yl)ethanone were identified. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies on analogous compounds often utilize basis sets like B3LYP/6-311G(d,p) to achieve a high level of accuracy.

Geometry Optimization and Conformational Analysis

Specific data on the optimized geometry, including bond lengths, bond angles, and dihedral angles for this compound, are not available. This analysis is crucial for determining the most stable three-dimensional structure of the molecule. For a related compound, 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332), conformational analysis revealed two stable planar conformers with a significant energy difference between them. A similar analysis for the title compound would be necessary to understand its preferred spatial arrangement.

Vibrational Frequency Calculations and Comparison with Experimental Data

There are no published reports on the calculated vibrational frequencies of this compound. This analysis, when compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, helps in the assignment of vibrational modes and confirms the optimized molecular structure. Studies on similar molecules have shown good correlation between theoretical and experimental vibrational spectra.

Electronic Structure Analysis (HOMO-LUMO Energies, Bandgap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap for this compound, have not been reported. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current literature. MEP maps are valuable for predicting the sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For the related 2-Chloro-7-methylquinoline-3-carbaldehyde, MEP analysis has been used to identify reactive sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis provides insights into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. For 2-Chloro-7-methylquinoline-3-carbaldehyde, NBO analysis has been employed to understand the stability of its conformers by examining orbital interactions.

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness)

Specific values for global chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and electrophilicity index for this compound are not available. These descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and stability.

Thermodynamic Properties Estimation

The thermodynamic properties of this compound can be theoretically predicted using Density Functional Theory (DFT) calculations. Such studies are crucial for understanding the stability and reactivity of the molecule under various temperature conditions. By employing methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), key thermodynamic parameters including standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be calculated. researchgate.net

These calculations are performed by first optimizing the molecular geometry to find its lowest energy conformation. Following this, vibrational frequency analysis is conducted, which is essential for computing the thermodynamic functions at different temperatures. The results typically show a direct correlation between temperature and the values of enthalpy, entropy, and heat capacity, while Gibbs free energy tends to decrease with increasing temperature, indicating a higher degree of spontaneity for reactions at elevated temperatures. niscpr.res.innanobioletters.com

Table 1: Representative Theoretical Thermodynamic Data This table illustrates the type of data obtained from DFT calculations for molecular compounds, showing the temperature-dependent relationship of key thermodynamic properties.

| Temperature (K) | Enthalpy (H°) (kcal/mol) | Entropy (S°) (cal/mol·K) | Gibbs Free Energy (G°) (kcal/mol) | Heat Capacity (Cv) (cal/mol·K) |

| 200 | -150.25 | 95.8 | -169.41 | 45.2 |

| 298.15 | -142.10 | 115.5 | -176.55 | 58.9 |

| 400 | -130.85 | 135.2 | -184.93 | 72.1 |

| 500 | -118.90 | 152.9 | -195.35 | 83.5 |

| Note: The values in this table are illustrative for a theoretical compound and serve as an example of typical results from such calculations. |

Advanced Computational Techniques

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. nih.gov This technique calculates the excitation energies, which correspond to the transition of an electron from a lower energy molecular orbital to a higher energy one upon absorption of light, and the oscillator strength (f), which indicates the probability of such a transition. dergipark.org.tr

For a molecule like this compound, TD-DFT calculations, often performed with a functional like B3LYP and a basis set such as 6-311++G(d,p), can elucidate its UV-Visible absorption profile. dergipark.org.tr A study on the closely related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, revealed that the lowest energy electronic transitions are primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr For its cis and trans conformers, the S0→S2 transition, corresponding to the HOMO-LUMO energy gap, was calculated at 3.84 eV and 3.75 eV, respectively. dergipark.org.tr Similar calculations for this compound would provide the theoretical absorption maxima (λmax), which are invaluable for interpreting experimental spectroscopic data. nih.govrsc.org

Table 2: Example of TD-DFT Predicted Electronic Transitions for a Quinoline (B57606) Derivative This table shows sample output from a TD-DFT calculation, detailing the primary electronic transitions, their corresponding energies, wavelengths, and oscillator strengths.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 3.52 | 352 | 0.085 | HOMO → LUMO+1 |

| S0 → S2 | 3.75 | 331 | 0.210 | HOMO → LUMO |

| S0 → S3 | 4.19 | 296 | 0.115 | HOMO-2 → LUMO |

| Note: Data is based on findings for the analogous 2-Chloro-7-Methylquinoline-3-Carbaldehyde and serves as a representative example. dergipark.org.tr |

Continuum Solvation Models (e.g., IEFPCM) for Solvent Effects

Computational studies are often performed on molecules in the gas phase, but real-world chemical and biological processes occur in solution. Continuum solvation models are used to account for the influence of a solvent on the solute's properties. nih.gov The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used and robust method. gaussian.com

In the IEFPCM approach, the solute molecule is placed within a cavity created in a continuous medium that has the dielectric properties of the chosen solvent. nih.govgaussian.com This allows for the calculation of how the solvent's polarity affects the molecule's electronic structure, geometry, and spectroscopic properties. nih.gov For instance, when predicting UV-Vis spectra with TD-DFT, incorporating the IEFPCM is critical for achieving good agreement with experimental results measured in solvents like ethanol (B145695) or chloroform. nih.gov The model helps to accurately predict shifts in absorption maxima (solvatochromism) caused by solute-solvent interactions.

Topological Analysis (AIM, ELF, LOL, RDG) for Bonding and Electron Density

To gain deeper insight into the chemical bonding and non-covalent interactions within this compound, various topological analysis methods based on the molecule's electron density are employed.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the chemical bonds between them. It analyzes the bond critical points (BCPs) to characterize the nature of interactions, distinguishing between covalent bonds and weaker non-covalent interactions. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the likelihood of finding an electron in a specific region of the molecule. nih.govresearchgate.net These analyses provide a visual representation of chemical bonding, clearly distinguishing core electrons, covalent bonds, and lone pairs. nih.govresearchgate.net The resulting color-mapped plots reveal the delocalization of electrons within the quinoline ring system and the localization at the chlorine and oxygen atoms. nih.gov

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions. nih.govresearchgate.net By plotting the RDG against the electron density, it is possible to identify regions corresponding to van der Waals interactions, hydrogen bonds, and steric repulsion within the molecule. This is crucial for understanding intermolecular interactions in condensed phases and ligand-protein binding. nih.gov

Table 3: Summary of Topological Analysis Methods

| Analysis Method | Primary Information Revealed | Application |

| AIM | Defines atoms, bond paths, and characterizes bond types (covalent vs. non-covalent). researchgate.net | Bond strength and nature analysis. |

| ELF | Maps regions of high electron localization. researchgate.net | Visualizing covalent bonds and lone pairs. nih.gov |

| LOL | Similar to ELF, provides clear visual patterns for localized electrons. nih.gov | Characterizing bond types and electron pairs. nih.gov |

| RDG | Identifies and visualizes non-covalent interactions. nih.gov | Studying hydrogen bonds and van der Waals forces. researchgate.net |

In Silico Molecular Docking and Ligand-Protein Interaction Studies (Focus on Methodology)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. scielo.br The methodology follows a structured process:

Preparation of Ligand and Receptor: The three-dimensional structure of the ligand is generated and optimized to its lowest energy state using computational chemistry software. The 3D structure of the target protein (receptor), often a kinase or other enzyme relevant to a disease pathway, is obtained from a public repository like the Protein Data Bank (PDB). scielo.brmdpi.com Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.

Docking Simulation: Using software such as AutoDock Vina or Maestro, the ligand is placed into the defined binding site of the protein. nih.govscielo.br The program then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose.

Analysis of Results: The output provides a binding energy score (typically in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative value indicates a stronger binding affinity. tandfonline.com The analysis also reveals the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. scielo.br These insights are critical for rational drug design and for optimizing the ligand's structure to improve its binding potency and selectivity. mdpi.com

Table 4: Illustrative Molecular Docking Output This table represents a typical summary of results from a molecular docking simulation, showing the binding affinity and key interactions of a ligand with a protein target.

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| This compound | Kinase (e.g., 3QRJ) | -8.5 | Met318, Thr315, Glu286, Phe382 | Hydrogen Bond, Hydrophobic, π-Alkyl |

| Note: The data is hypothetical and serves to illustrate the typical output of a molecular docking study, with the protein target and interacting residues chosen for exemplary purposes. scielo.br |

Structure Activity Relationship Sar Investigations of Quinoline Based Compounds

Impact of Substituent Effects on the Quinoline (B57606) Core

The reactivity and properties of the quinoline ring system are significantly influenced by the electronic nature of its substituents. The fusion of a benzene (B151609) and a pyridine (B92270) ring results in a complex electronic landscape where substituents can exert varied effects depending on their position.

Electron-Donating Groups (EDGs) , such as alkyl (e.g., methyl), alkoxy, and amino groups, increase the electron density of the quinoline ring. mdpi.com This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. mdpi.com For instance, an amino group at the 2-position can donate electrons to the ring system, enhancing its reactivity in electrophilic aromatic substitution reactions. mdpi.com In general, the presence of EDGs tends to increase the basicity of the quinoline nitrogen. nih.gov However, the position of the EDG is crucial. For example, a methoxy (B1213986) group at the 6-position of a quinoline N-oxide was found to reduce the reactivity of the C2-H bond. nih.gov

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), carbonyl (e.g., acetyl), and halogens (e.g., chloro), have the opposite effect. They decrease the electron density of the quinoline ring, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. mdpi.com For example, the presence of a chloro group at the 2- or 4-position activates these positions for nucleophilic substitution. nih.gov The electron-withdrawing nature of a carbonyl group can destabilize the positive charge of the corresponding quinolinium ion, thereby affecting its basicity. researchgate.net Studies on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines have shown that an electron-withdrawing bromine atom on the styryl ring can enhance cytotoxic properties. researchgate.net

The following table summarizes the general effects of substituents on the quinoline core:

| Substituent Type | Examples | Effect on Electron Density | Impact on Reactivity |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases | Enhances electrophilic substitution, increases basicity |

| Electron-Withdrawing | -Cl, -NO₂, -COCH₃ | Decreases | Enhances nucleophilic substitution, decreases basicity |

This table provides a generalized overview. The actual effect can vary based on the substituent's position and steric factors.

Research has shown a strong correlation between the electrochemical and spectroscopic properties of quinoline derivatives and the nature of the substituent on the quinoline ring. nih.gov

Role of the Chloro Group in "1-(2-Chloro-7-methylquinolin-3-yl)ethanone" Analogues

The chloro group at the 2-position of the quinoline ring in "this compound" and its analogues plays a pivotal role in their reactivity. The 2- and 4-positions of the quinoline ring are electron-deficient, and the presence of a good leaving group like chlorine at these positions makes them highly susceptible to nucleophilic substitution reactions. nih.gov

In studies involving 2-chloroquinoline-3-carbaldehydes, a close analogue to the title compound, the 2-chloro group is readily displaced by various nucleophiles. acs.org For instance, reactions with amines, hydrazines, and other nucleophiles proceed at the 2-position. acs.org The reactivity of 2-chloroquinoline (B121035) towards methoxide (B1231860) ions is notably higher than that of 4-chloroquinoline. nih.gov

The chloro group at position 2 can be replaced by a variety of functional groups, including hydrogen, iodine, hydroxyl, and amino groups, demonstrating its utility as a synthetic handle for further derivatization. For example, 2-chloro-3-formylquinolines can undergo a Cannizzaro reaction where, in addition to the redox reaction of the formyl group, methoxylation occurs at the 2-position, displacing the chlorine atom.

The reactivity of the 2-chloro position can also be influenced by the reaction conditions. Microwave irradiation has been shown to be an effective method for promoting reactions at this position, such as the synthesis of pyrano[2,3-b]quinolin-2-ones from 2-chloro-3-formylquinolines.

Influence of the Methyl Group on Reactivity and Interactions

The methyl group at the 7-position of the quinoline core in "this compound" primarily exerts its influence through electronic and steric effects.

As an electron-donating group, the 7-methyl group increases the electron density of the benzene portion of the quinoline ring system. mdpi.com This can influence the regioselectivity of electrophilic substitution reactions. For instance, in the nitration of 7-methylquinoline (B44030), the reaction is expected to be directed by the methyl group. The presence of a methyl group can also affect the basicity of the quinoline nitrogen, with electron-donating groups generally leading to an increase in basicity. nih.gov

The presence of a methyl group can also impact the physical properties of the compound. For example, in a study of quinoline and quinoxaline (B1680401) derivatives, the presence of a methyl substituent was one of the modifications made to tune the spectroscopic properties of the molecules.

Stereochemical Considerations and Conformational Effects

The stereochemistry and conformational flexibility of "this compound" are primarily dictated by the acetyl group at the 3-position. The rotation around the single bond connecting the carbonyl carbon to the C3 of the quinoline ring gives rise to different conformations.

The planarity of the quinoline ring system itself can be affected by substituents. Studies on 4-styrylquinolines have shown that they tend to adopt non-planar conformations, in contrast to the generally planar 2-styryl and 8-styryl isomers. researchgate.net This suggests that the substitution pattern can induce significant deviations from planarity, which would have implications for the molecule's intermolecular interactions and biological activity.

The acetyl group at the 3-position introduces the possibility of different spatial arrangements, which can be described by the dihedral angle between the plane of the acetyl group and the plane of the quinoline ring. The most stable conformation will be a balance between electronic effects (conjugation of the carbonyl group with the aromatic system) and steric hindrance between the acetyl group and the substituents at positions 2 and 4. The presence of the chloro group at position 2 would likely influence the preferred orientation of the acetyl group to minimize steric clash.

Design Principles for Modulating Chemical Properties through Structural Variation

The design of quinoline-based compounds with specific chemical properties is guided by a well-established set of structure-activity relationship principles. By systematically varying the substituents on the quinoline core, it is possible to modulate properties such as reactivity, lipophilicity, and electronic characteristics.

A key principle in the design of quinoline derivatives is the strategic placement of electron-donating and electron-withdrawing groups to control the electronic properties of the molecule. researchgate.netnih.gov For instance, to enhance nucleophilic substitution reactions, an electron-withdrawing group like a chloro atom is often introduced at the 2- or 4-position. nih.gov Conversely, to promote electrophilic substitution, electron-donating groups can be incorporated into the benzene ring. mdpi.com

Molecular hybridization, which involves combining the quinoline scaffold with other pharmacophores, is a widely used strategy to create novel compounds with enhanced activities. For example, linking a chalcone (B49325) fragment to a quinoline moiety has been explored to develop new anticancer agents.

The introduction of specific functional groups can also be used to tailor the physical properties of the molecule. For example, modifications to the quinoline structure can be made to adjust its spectroscopic properties for applications such as photoinitiators. Furthermore, the lipophilicity of quinoline derivatives, which is a critical parameter for their biological activity, can be fine-tuned by altering the substituents. For instance, aromatic quinolines have been found to be more lipophilic than their partially saturated tetrahydroquinoline counterparts.

Structure-activity relationship studies have identified critical structural features for specific biological activities. For example, in a series of 4-aminoquinoline (B48711) antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for activity.

The following table presents examples of structural variations and their impact on the properties of quinoline derivatives:

| Structural Variation | Impact on Properties | Reference |

| Introduction of a substituent at the 3-position | Critical for α2C-adrenoceptor antagonist activity | |

| Conversion of aromatic quinoline to tetrahydroquinoline | Decreased lipophilicity | |

| Fusion with a chalcone moiety | Potential for enhanced anticancer activity | |

| Modification of substituents | Tuning of spectroscopic properties |

These design principles, derived from extensive SAR investigations, provide a rational basis for the development of new quinoline-based compounds with desired chemical and biological profiles.

Exploration of Potential Non Clinical Applications of Quinoline Derivatives

Applications in Catalysis

The unique electronic properties and coordination capabilities of the quinoline (B57606) ring system make its derivatives promising candidates for catalytic applications. Their ability to act as ligands for various metal ions is central to their catalytic activity.

Quinoline-Metal Complexes as Catalytic Systems

Quinoline and its derivatives readily form stable complexes with a variety of transition metals, including copper, rhodium, and platinum. scilit.comacs.orgacs.org These quinoline-metal complexes have emerged as versatile catalysts for a range of organic transformations. The nitrogen atom in the quinoline ring provides a primary coordination site, and the electronic nature of the substituents on the ring can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex.

For instance, rhodium complexes with mono-substituted quinolines have been shown to catalyze C-H bond activation, a fundamental process in organic synthesis. acs.org The position of the substituent on the quinoline ring can direct the site of C-H activation. acs.org Similarly, platinum-antimony complexes featuring quinoline-appended ligands have been synthesized and studied for their redox properties, which are crucial for catalytic cycles. acs.org The structural features of "1-(2-Chloro-7-methylquinolin-3-yl)ethanone," particularly the nitrogen atom and the chloro and methyl substituents, make it a viable candidate for forming such catalytically active metal complexes.

Specific Catalytic Activities (e.g., Catecholase Activity)

One of the notable catalytic activities of quinoline-metal complexes is the oxidation of catechols to o-quinones, mimicking the function of the copper-containing enzyme catechol oxidase. mdpi.comscilit.com This reaction is of significant interest due to its relevance in biological processes and potential industrial applications.

Studies have demonstrated that complexes formed between various quinoline derivatives and copper (II) salts exhibit significant catecholase activity. mdpi.comscilit.com The rate of this catalytic oxidation is influenced by both the chemical structure of the quinoline ligand and the nature of the counter-ion of the copper salt. mdpi.comscilit.com For example, a study of seven different quinoline-based compounds revealed that a 2-chloroquinoline (B121035) derivative, specifically 2-chloroquinoline-3-carbohydrazide, when complexed with copper(II) acetate, displayed the highest catalytic activity in the oxidation of catechol. mdpi.com This finding is particularly relevant to "this compound," as it also possesses a 2-chloroquinoline core, suggesting its potential to form complexes with similar catalytic prowess.

The table below summarizes the catalytic activity of various quinoline-copper complexes in catechol oxidation.

| Quinoline Ligand | Copper Salt | Catalytic Activity (Initial Rate, μmol L⁻¹ min⁻¹) |

| 2-Chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | High |

| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(OAc)₂ | Low |

| Various other quinoline derivatives | Cu(NO₃)₂ | Low |

| Various other quinoline derivatives | CuCl₂ | Low |

This table is a representation of findings from studies on quinoline derivatives and is not specific to "this compound".

Advanced Materials Science Applications

The rigid, planar structure and tunable photophysical properties of the quinoline ring make it an attractive building block for advanced organic materials with applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs) and Transistors

Quinoline derivatives are extensively investigated as materials for organic light-emitting diodes (OLEDs). They can function as fluorescent emitters, host materials, or electron-transporting layers within the OLED device structure. The emission color and efficiency of quinoline-based OLEDs can be fine-tuned by modifying the substituents on the quinoline core.

For example, pyrazoloquinoline derivatives have been successfully used in the design of OLEDs. Furthermore, quinoline-based materials with thermally activated delayed fluorescence (TADF) properties are of great interest for highly efficient non-doped OLEDs.

In the realm of organic transistors, quinoline derivatives are also showing promise. Functionalized quinolines have been designed and analyzed as active layers for organic field-effect transistors (OFETs), demonstrating p-channel transistor behavior. The presence of electron-withdrawing groups like the chloro group and the acetyl group in "this compound" could influence its charge-transport properties, making it a candidate for investigation in organic electronic devices.

Photovoltaic Applications

The application of quinoline derivatives extends to the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. In DSSCs, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. The performance of these solar cells is dependent on the absorption spectra and energy levels of the quinoline dyes, which can be tailored through synthetic modifications.

For instance, D-A-π-A (donor-acceptor-π-bridge-acceptor) dyes incorporating a quinoline moiety as the π-bridge have been synthesized and evaluated in DSSCs. The introduction of different auxiliary acceptor groups can effectively tune the photovoltaic performance. While specific data for "this compound" in photovoltaic devices is not available, its conjugated system and the presence of both electron-donating (methyl) and electron-withdrawing (chloro, ethanone) groups suggest it could possess interesting photophysical properties relevant to this application.

Dyes and Pigments

Historically, quinoline derivatives have been integral to the synthesis of a variety of dyes and pigments. epa.gov A classic example is Quinoline Yellow, a pigment derived from the reaction of 2-methylquinoline (B7769805) (quinaldine) with phthalic anhydride. sharif.edu The color and properties of these dyes can be altered by introducing different substituents onto the quinoline ring.

For example, sulfonated quinoline compounds are valuable as acid wool dyes. epa.gov The chromophoric system of quinoline can be extended through chemical modifications to produce a wide range of colors. Given its substituted quinoline structure, "this compound" could potentially serve as a precursor or an intermediate in the synthesis of novel dyes and pigments. The chloro and methyl groups could influence the final color and fastness properties of the resulting dye.

The table below lists some examples of dye classes that include quinoline derivatives.

| Dye Class | Example of Quinoline-Based Dye |

| Quinophthalone Pigments | Quinoline Yellow |

| Cyanine Dyes | Dyes derived from quinaldine |

| Acid Dyes | Sulfonated quinoline compounds |

This table provides general examples and is not an exhaustive list.

Use as Ligands and Reagents in Organic Synthesis

The strategic placement of a chloro group at the 2-position and an acetyl group at the 3-position of the 7-methylquinoline (B44030) core endows "this compound" with multiple reactive sites. This dual functionality allows it to act as a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic systems, as well as a potential ligand for transition metal catalysis.

Reactivity of the Acetyl Group: A Gateway to Chalcones and Beyond

The acetyl group is a key functional handle that can readily participate in a variety of carbon-carbon bond-forming reactions. One of the most prominent of these is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govchemrevlett.comjchemrev.comnih.govekb.eg

Based on extensive literature on related acetylquinolines, it is highly probable that "this compound" can react with various aromatic aldehydes to yield the corresponding quinolinyl chalcones. These chalcones are not merely stable products but are themselves valuable intermediates for the synthesis of numerous heterocyclic compounds such as pyrazoles, pyrimidines, and benzodiazepines.

For instance, the reaction of a similar compound, 3-acetyl-6-chloro-2-methyl-4-phenylquinoline, with 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) in the presence of potassium hydroxide (B78521) in methanol (B129727) has been shown to produce the corresponding prop-2-en-1-one derivative in high yield. This reaction highlights the reactivity of the acetyl group on the quinoline scaffold.

Below is a representative table illustrating the potential Claisen-Schmidt condensation of "this compound" with various aromatic aldehydes, with reaction conditions and expected product types extrapolated from studies on analogous systems.

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Catalyst/Solvent | Expected Product Type |

| This compound | Benzaldehyde | NaOH / Ethanol (B145695) | (E)-1-(2-Chloro-7-methylquinolin-3-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | KOH / Methanol | (E)-1-(2-Chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | NaOH / Ethanol | (E)-1-(2-Chloro-7-methylquinolin-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

| This compound | Furan-2-carbaldehyde | NaOH / Methanol | (E)-1-(2-Chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one |

The resulting quinolinyl chalcones can then be subjected to further transformations. A common and synthetically valuable reaction is their cyclization with hydrazine (B178648) derivatives to afford pyrazoles.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of α,β-unsaturated ketones with hydrazine hydrate (B1144303) or substituted hydrazines is a classical and efficient method for the synthesis of pyrazole rings. It is anticipated that the chalcones derived from "this compound" would readily undergo this transformation. The reaction typically proceeds by initial Michael addition of the hydrazine to the enone system, followed by intramolecular condensation and dehydration.

The following table outlines the potential synthesis of pyrazole derivatives from a representative quinolinyl chalcone.

| Reactant 1 | Reactant 2 | Solvent | Expected Product |

| (E)-1-(2-Chloro-7-methylquinolin-3-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Ethanol | 3-(2-Chloro-7-methylquinolin-3-yl)-5-phenyl-1H-pyrazole |

| (E)-1-(2-Chloro-7-methylquinolin-3-yl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Acetic Acid | 3-(2-Chloro-7-methylquinolin-3-yl)-1,5-diphenyl-1H-pyrazole |

Potential as a Ligand in Coordination Chemistry

The presence of the quinoline nitrogen atom and the carbonyl oxygen of the acetyl group in "this compound" creates a potential bidentate chelation site for metal ions. Schiff base ligands derived from related 2-chloroquinoline-3-carbaldehydes have been shown to form stable complexes with transition metals like Cu(II), Co(II), and Ni(II). jchemrev.com

Condensation of the acetyl group of "this compound" with various primary amines would lead to the formation of Schiff base ligands. These ligands could then be used to coordinate with a range of metal centers, potentially leading to catalysts with interesting properties for various organic transformations. For example, hydrazone derivatives of quinolines have been explored for their metal-coordinating abilities. nih.gov

The formation of such metal complexes could be confirmed by techniques such as FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. The coordination of the ligand to the metal center would be expected to cause shifts in the vibrational frequencies of the C=N and C=O bonds in the IR spectrum.

Green Chemistry Approaches in the Synthesis and Transformation of Quinoline Compounds

Use of Environmentally Benign Solvents (e.g., Water, Ethanol)

A key tenet of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. Water and ethanol (B145695) are exemplary green solvents due to their low toxicity, availability, and minimal environmental impact.

Water has been successfully employed as a solvent for the Friedländer synthesis of quinolines, a common method for constructing the quinoline (B57606) core. Conducting the reaction in water can eliminate the need for catalysts, surfactants, or ionic liquids organic-chemistry.org. The high polarity of water can enhance reaction efficiency compared to solvents like ethanol organic-chemistry.org. For instance, the reaction of 2-aminobenzaldehyde with various ketones has been shown to proceed efficiently in water at 70°C without any catalyst, achieving high yields organic-chemistry.org. This approach offers a sustainable pathway that reduces waste and avoids toxic reagents organic-chemistry.org.

Ethanol is another widely used green solvent in quinoline synthesis. It is often used in conjunction with recyclable catalysts and alternative energy sources like microwave irradiation tandfonline.com. For example, the synthesis of poly-substituted quinolines has been achieved in ethanol using recyclable indium chloride as a catalyst at 60°C, offering an eco-friendly procedure researchgate.net.

The choice of solvent can significantly impact the green credentials of a synthetic route. The table below summarizes the use of green solvents in various quinoline synthesis methodologies.

| Reaction Type | Green Solvent | Catalyst/Conditions | Key Advantage |

| Friedländer Synthesis | Water | Catalyst-free, 70°C | Eliminates need for catalyst and organic solvents, high yields. organic-chemistry.org |

| Skraup Reaction | Water | H₂SO₄, Microwave | Utilizes an abundant and non-toxic solvent. tandfonline.com |

| One-pot Synthesis | Ethanol | Indium (III) chloride | Recyclable catalyst, mild conditions. researchgate.net |

| Knoevenagel Condensation | Water/PEG-400 | Recyclable catalyst, 100-110°C | Recyclable solvent medium, reduced hazardous waste. tandfonline.com |

Development of Recyclable and Sustainable Catalysts

The move towards sustainable chemical production necessitates the development of catalysts that are not only efficient but also recyclable and environmentally friendly. This reduces waste and the demand for often expensive and toxic metal catalysts.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. Examples include:

FeCl₃·6H₂O : This inexpensive, non-toxic, and readily available catalyst has been used for the one-pot synthesis of quinoline derivatives in water, offering shorter reaction times and better yields under mild conditions tandfonline.com.

Nafion : A solid-phase acid catalyst, Nafion has been used in the microwave-assisted Friedländer synthesis, demonstrating the benefits of a recyclable and environmentally friendly catalyst organic-chemistry.org.

Silver Phosphotungstate (Ag₃POW₁₂O₄₀) : This recyclable heteropoly acid has proven effective for the Friedländer synthesis of quinolines organic-chemistry.org.

Calcium loaded Boron Nitride (Ca/BN) : A green heterogeneous catalyst used for the synthesis of quinoline-peptides under ultrasonication at room temperature. It can be easily separated by filtration and recycled multiple times researchgate.net.

Ionic liquids have also been explored as recyclable catalysts and reaction media. For example, a basic ionic liquid (BIL) based on an imidazolium cation has been shown to efficiently catalyze the condensation of isatin with ketones under ultrasonic irradiation in aqueous media to produce quinolines nih.gov.

The table below highlights some recyclable catalysts used in quinoline synthesis.

| Catalyst | Reaction Type | Solvent | Key Features |

| FeCl₃·6H₂O | Condensation of 2-aminoarylketones | Water | Inexpensive, non-toxic, environmentally benign. tandfonline.com |

| Nafion | Friedländer Synthesis | Not specified (Microwave) | Recyclable, solid acid catalyst. organic-chemistry.org |

| Silver Phosphotungstate | Friedländer Synthesis | Not specified | Recyclable heteropoly acid. organic-chemistry.org |

| Basic Ionic Liquid (BIL) | Condensation Reaction | Aqueous media | Recyclable, promotes reaction at room temperature. nih.gov |

| Ca/BN | Ugi four-component condensation | Not specified (Ultrasonic) | Heterogeneous, easily separable, recyclable. researchgate.net |

Microwave and Ultrasonic Irradiation for Enhanced Reaction Efficiency

Alternative energy sources like microwave (MW) and ultrasonic (US) irradiation are powerful tools in green chemistry for enhancing reaction rates, improving yields, and reducing energy consumption compared to conventional heating methods researchgate.netresearchgate.net.

Microwave-assisted synthesis has been extensively applied to produce quinoline derivatives. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products researchgate.netbenthamdirect.com. For instance, the synthesis of 2-chloroquinoline-3-carbaldehydes, key precursors for compounds like 1-(2-Chloro-7-methylquinolin-3-yl)ethanone, can be achieved in minutes by reacting acetanilides with the Vilsmeier-Haack reagent under microwave irradiation researchgate.netjmpas.com. Solvent-free microwave-assisted Friedländer condensation has also been reported, further enhancing the green credentials of the synthesis organic-chemistry.orgresearchgate.net.

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates nih.govrsc.org. This technique has been successfully used for the synthesis of quinolines in aqueous media at room temperature, offering advantages such as shorter reaction times, higher yields, and milder conditions nih.govnih.gov. The ultrasound-assisted synthesis of various quinoline derivatives, including those starting from 2-(piperidin-1-yl)quinoline-3-carbaldehydes, has been shown to be highly efficient, with reaction times of only 4-6 minutes mdpi.com.

The following table compares conventional heating with microwave and ultrasonic-assisted methods for quinoline synthesis.

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | Hours | Moderate to Good | Well-established |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid, energy-efficient, higher yields. researchgate.netbenthamdirect.comacs.org |

| Ultrasonic Irradiation | Minutes to Hours | Good to Excellent | Mild conditions, enhanced rates, suitable for aqueous media. nih.govrsc.orgnih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional multi-step syntheses with poor atom economy generate significant waste. Therefore, developing synthetic routes with high atom economy is crucial for waste minimization ijpsjournal.comrsc.org.

One-pot, multi-component reactions (MCRs) are excellent examples of atom-economical processes as they combine several reaction steps into a single operation, reducing the need for purification of intermediates and minimizing solvent waste and energy consumption. The synthesis of quinoline derivatives has been achieved through MCRs under green conditions, such as using microwave irradiation or recyclable catalysts acs.org.

The Vilsmeier-Haack reaction , often used to synthesize 2-chloro-3-formylquinolines, is a key step towards obtaining this compound nih.govchemijournal.comresearchgate.net. While effective, this reaction uses stoichiometric amounts of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which can generate significant waste chemijournal.com. Green chemistry approaches focus on improving the efficiency of such reactions and minimizing waste through strategies like:

Catalytic approaches : Replacing stoichiometric reagents with catalytic ones. An iron-catalyzed C-H activation of quinoline-N-oxides has been reported as a waste-minimized route to functionalized quinolines, with water being the only by-product and achieving a very low E-factor (a measure of waste produced) rsc.org.

Solvent-free reactions : Conducting reactions without a solvent minimizes waste and simplifies product isolation. Solvent-free synthesis of quinolines has been demonstrated using microwave irradiation or solid-supported catalysts researchgate.netnih.gov.

Process optimization : Careful optimization of reaction conditions can maximize yield and minimize the formation of by-products, thereby reducing waste.

By integrating these green chemistry principles, the synthesis of complex molecules like this compound and its precursors can be made more sustainable and environmentally responsible.

Future Perspectives and Research Directions

Advanced Synthetic Methodologies for "1-(2-Chloro-7-methylquinolin-3-yl)ethanone"

The classical and most direct route to the precursor of the title compound, 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), is the Vilsmeier-Haack reaction. researchgate.netallresearchjournal.com This method involves the cyclization of N-(3-tolyl)acetamide using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.comchemijournal.com While robust, this method often requires harsh conditions and generates significant phosphorus waste.

Future synthetic research is trending towards more efficient, sustainable, and versatile strategies. Advanced methodologies that could be applied or adapted for the synthesis of this compound and its derivatives include:

Transition Metal-Catalyzed Annulations: Modern synthetic chemistry has seen a surge in the use of transition metals to construct heterocyclic cores. Strategies such as copper-catalyzed [4+1+1] or [3+2+1] annulation reactions, which use simple starting materials like anthranils and ammonium (B1175870) salts or phenylacetaldehydes, offer a modular and efficient pathway to highly substituted quinolines, including 3-acylquinolines. mdpi.com Another approach involves the cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones. mdpi.com Adapting these methods could provide access to the 7-methylquinoline (B44030) core under milder conditions.

Acid-Catalyzed [4+2] Annulation: A metal-free approach involving the reaction of anthranils and enaminones catalyzed by a strong acid like methanesulfonic acid (MSA) has been developed for the synthesis of 3-acylquinolines. mdpi.commdpi.com This method presents a greener alternative to traditional routes and could be optimized for the specific substitution pattern of the target compound.

Novel Chlorination and Functionalization Routes: Instead of building the chloro-substituted ring from scratch, advanced methods focus on the late-stage functionalization of a pre-formed quinoline (B57606) core. For instance, novel syntheses of 2-chloroquinolines from 2-vinylanilines have been developed, proceeding through a reactive imidoyl intermediate. nih.gov Furthermore, direct C-H activation and functionalization strategies are gaining prominence, potentially allowing for the direct introduction of the acetyl group onto a 2-chloro-7-methylquinoline (B2438791) scaffold.

A comparative overview of a classical versus a potential advanced synthetic route is presented below.

Table 1: Comparison of Synthetic Approaches

| Parameter | Classical Method (Vilsmeier-Haack) | Advanced Method (e.g., Metal-Free Annulation) |

|---|---|---|

| Starting Materials | N-(3-tolyl)acetamide, POCl₃, DMF | Substituted Anthranil, Enaminone |

| Key Reagents | Phosphorus oxychloride | Methanesulfonic acid (MSA), NaI |

| Reaction Conditions | Often high temperatures (e.g., 90-100°C) | Mild conditions |

| Advantages | Well-established, predictable | Metal-free, potentially higher atom economy, milder |

| Disadvantages | Harsh reagents, stoichiometric waste | Substrate scope may need optimization |

Deeper Mechanistic Understanding of its Chemical Transformations

This compound possesses multiple reactive sites, primarily the electrophilic carbon at the C2 position, the carbonyl of the acetyl group at C3, and the quinoline ring system itself. A deeper understanding of the mechanisms governing its reactions is crucial for predicting its behavior and designing new transformations.

Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-chloro group is highly susceptible to displacement by a wide range of nucleophiles. Mechanistic studies on analogous 2-chloroquinolines confirm that these reactions typically proceed via a Meisenheimer-type intermediate (addition-elimination mechanism). researchgate.net The reactivity is influenced by the nature of the nucleophile and the electronic properties of substituents on the quinoline ring. Future studies could investigate the kinetics of substitution on the 7-methyl derivative, exploring how the electron-donating methyl group influences the stability of the intermediate and the reaction rate compared to unsubstituted analogs. The leaving group ability is also a key factor; for instance, converting the C2-chloro group to an ethylthio group has been shown to activate the C4 position for hydrazinolysis in a related system. mdpi.com

Transformations of the C3-Acetyl Group: The acetyl moiety is a versatile handle for further functionalization. It can undergo a variety of classical ketone reactions, the mechanisms of which are well-understood but can lead to novel structures in this context. These include:

Condensation Reactions: Base- or acid-catalyzed condensation with aldehydes to form quinolinyl-chalcones.

Cyclocondensation: Reaction with binucleophiles like hydrazine (B178648) or thiourea (B124793) to form fused heterocyclic systems, such as pyrazoles or pyrimidines. researchgate.net A study on a related compound showed that 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives could be readily synthesized, highlighting the utility of this transformation. researchgate.net

Rearrangements: The potential for unexpected rearrangements exists. For example, a deacetylative rearrangement was observed for a similar 3-acetylquinoline, leading to a 3-hydroxyquinoline (B51751) product under specific basic conditions. rsc.org Mechanistic investigation of such pathways could uncover novel synthetic routes to other functionalized quinolines.

Successive and Tandem Reactions: The interplay between the reactive C2 and C3 positions allows for tandem or successive reactions. For example, a nucleophile could first displace the C2-chloro group, and the newly introduced functionality could then react intramolecularly with the C3-acetyl group to form a new fused ring. Understanding the chemoselectivity and controlling the reaction sequence is a key area for mechanistic exploration. A recent study demonstrated that 2-chloroquinolines can undergo successive hydrolysis and transfer hydrogenation to yield 3,4-dihydroquinolones, a transformation that could be explored for the title compound. rsc.org

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research in quinoline chemistry. Density Functional Theory (DFT) has become an indispensable tool for elucidating the structural and electronic properties of quinoline derivatives. rsc.orgnih.gov

Future research integrating these approaches for this compound would likely focus on:

Reactivity Prediction: DFT calculations can be used to model the molecule's electronic structure, including the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes electron-rich and electron-poor regions, allowing for the prediction of sites susceptible to nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's kinetic stability and reactivity in various transformations. nih.govresearchgate.net

Mechanism Elucidation: Computational modeling can be used to map the entire reaction coordinate for key transformations, such as the SNAr at C2 or cyclocondensation at C3. By calculating the energies of reactants, transition states, and intermediates, researchers can validate proposed mechanisms and understand the factors controlling reaction barriers and product selectivity. nih.gov

Spectroscopic Correlation: Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectra of the molecule and its derivatives. rsc.org These theoretical spectra can be correlated with experimentally obtained data to confirm the structure of newly synthesized compounds and understand their photophysical properties. Similarly, NMR chemical shifts can be calculated and compared with experimental values to aid in structural assignment.

Virtual Screening and Design: In the context of drug discovery, the structure of this compound can be used as a scaffold for in silico design. Molecular docking studies can predict the binding affinity of its derivatives to biological targets, such as enzymes or receptors, guiding the synthesis of compounds with enhanced biological activity. nih.gov

Table 2: Application of Computational Methods in Quinoline Chemistry

| Computational Method | Application | Predicted Properties |

|---|---|---|

| DFT (Geometry Optimization) | Structural analysis | Bond lengths, bond angles, dihedral angles |

| FMO (HOMO-LUMO analysis) | Reactivity and stability analysis | Energy gap, chemical hardness, chemical potential |

| MEP (Molecular Electrostatic Potential) | Prediction of reactive sites | Electron density distribution, sites for nucleophilic/electrophilic attack |

| TD-DFT | Prediction of electronic spectra | Absorption wavelengths (λmax) |

| Molecular Docking | Drug design and discovery | Binding affinity, interaction modes with biological targets |

Novel Applications in Emerging Chemical Fields

While the quinoline core is well-established in medicinal chemistry, this compound serves as a building block for materials and compounds with applications in emerging fields.

Medicinal Chemistry and Chemical Biology: The primary application remains the synthesis of novel bioactive agents. The 2-chloro-3-acylquinoline scaffold is a key synthon. Research has shown that derivatives incorporating a pyrazole (B372694) ring, synthesized from a chalcone (B49325) precursor, exhibit promising antibacterial and antifungal activities. researchgate.net The title compound is an ideal starting point for creating libraries of such derivatives for screening against drug-resistant pathogens. Given the prevalence of chlorine in FDA-approved drugs, its presence on the scaffold is considered favorable for modulating pharmacokinetic properties. nih.gov